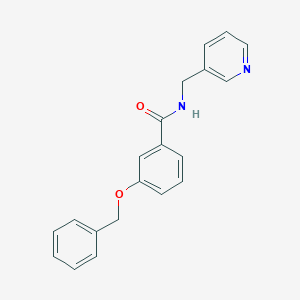
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide, also known as BPN-15606, is a small molecule drug that has shown promising results in preclinical studies as a potential treatment for Alzheimer's disease. Alzheimer's disease is a neurodegenerative disorder that affects millions of people worldwide, and there is currently no cure for the disease. BPN-15606 works by targeting the tau protein, which is a key player in the development of Alzheimer's disease.
Wirkmechanismus
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide works by inhibiting the activity of an enzyme called glycogen synthase kinase 3 beta (GSK3β), which is involved in the phosphorylation of tau protein. Phosphorylation of tau protein is a key step in the development of Alzheimer's disease pathology, as it leads to the formation of neurofibrillary tangles, which are a hallmark of the disease. By inhibiting GSK3β activity, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide reduces the levels of phosphorylated tau protein and prevents the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to reducing the levels of phosphorylated tau protein, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to reduce inflammation and oxidative stress in the brain, which are also key factors in the development of Alzheimer's disease. 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has also been shown to improve synaptic function and reduce neuronal cell death in preclinical models, suggesting that it may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide for lab experiments is that it has been extensively studied in preclinical models of Alzheimer's disease, and has shown promising results in these models. This suggests that it may be a useful tool for studying the mechanisms underlying Alzheimer's disease pathology, and for developing new treatments for the disease. However, one limitation of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide and its potential as a treatment for Alzheimer's disease. One direction is to further investigate the safety and efficacy of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide in clinical trials, to determine whether it could be a viable treatment option for patients with Alzheimer's disease. Another direction is to investigate the potential of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide in combination with other drugs for the treatment of Alzheimer's disease, as it may have synergistic effects with other drugs that target different aspects of the disease pathology. Finally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide, and to identify other potential targets for the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide involves several steps, including the coupling of 3-pyridinylmethylamine with 3-(benzyloxy)benzoyl chloride, followed by deprotection of the benzyl group using hydrogenation and subsequent acylation with benzoyl chloride. The final compound is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of Alzheimer's disease, including transgenic mouse models and human neuronal cell culture systems. In these studies, 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has been shown to reduce the levels of abnormal tau protein, which is a hallmark of Alzheimer's disease pathology. 3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide has also been shown to improve cognitive function in these models, suggesting that it may have therapeutic potential for the treatment of Alzheimer's disease.
Eigenschaften
Produktname |
3-(benzyloxy)-N-(3-pyridinylmethyl)benzamide |
|---|---|
Molekularformel |
C20H18N2O2 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-phenylmethoxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C20H18N2O2/c23-20(22-14-17-8-5-11-21-13-17)18-9-4-10-19(12-18)24-15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,22,23) |
InChI-Schlüssel |
YYTGWYXIKGVZPC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B239677.png)






![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B239699.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B239703.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239704.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B239707.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-cyclopropylamine](/img/structure/B239710.png)